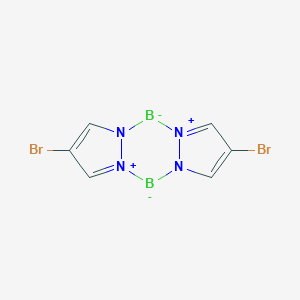
Boron complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron complex, also known as this compound, is a useful research compound. Its molecular formula is C6H4B2Br2N4 and its molecular weight is 313.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 376443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Applications
Boron complexes are pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling. This reaction utilizes boronic acids and esters, enabling the construction of complex organic molecules essential in pharmaceuticals and advanced materials production. The unique properties of boron, including its empty p-orbital and mild Lewis acidity, facilitate these transformations effectively .
Key Reactions Involving Boron Complexes:
- Suzuki-Miyaura Reaction : Utilizes boronic acids for carbon-carbon bond formation.
- Chan-Lam Coupling : Employs boron compounds for synthesizing aryl amines.
- Transmetalation : Boron complexes serve as intermediates in catalytic processes.
Material Science
In material science, boron complexes are utilized for their luminescent properties and stability. Four-coordinate organoboron compounds have been developed for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) and photovoltaic devices. Their ability to enhance π-conjugation makes them suitable for high-performance optoelectronic applications .
Applications in Material Science:
- OLEDs : Boron complexes contribute to efficient light emission.
- Photovoltaics : Used in solar cells to improve energy conversion efficiency.
- Sensing and Imaging : Serve as probes in biomedical applications due to their luminescent properties.
Biological Applications
Boron plays a critical role in biological systems, particularly concerning human health. Boron complexes have been studied for their potential benefits in bone health and wound healing. Research indicates that boron regulates key proteins involved in bone metabolism, such as Bone Morphogenetic Proteins (BMPs), which are crucial for osteoblastic differentiation .
Health Benefits of Boron Complexes:
- Bone Health : Enhances the activity of BMPs necessary for bone formation.
- Wound Healing : Promotes faster recovery through improved cellular functions.
Energy Conversion and Storage
Boron compounds are increasingly recognized for their roles in energy-related processes. They are involved in the activation and synthesis of energy-rich small molecules and play a part in chemical storage and conversion of energy. Their electron-deficient nature allows them to participate effectively in energy storage systems, making them valuable for developing sustainable energy solutions .
Energy Applications:
- Chemical Energy Storage : Boron complexes can store energy-rich compounds.
- Light Conversion : Used to convert electrical energy into light efficiently.
Case Studies and Research Findings
Several studies highlight the innovative uses of boron complexes:
Propriétés
Numéro CAS |
16998-93-9 |
|---|---|
Formule moléculaire |
C6H4B2Br2N4 |
Poids moléculaire |
313.6 g/mol |
InChI |
InChI=1S/C6H4B2Br2N4/c9-5-1-11-7-13-3-6(10)4-14(13)8-12(11)2-5/h1-4H |
Clé InChI |
WSJBILWWGJIHKJ-UHFFFAOYSA-N |
SMILES |
[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |
SMILES canonique |
[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |
Key on ui other cas no. |
16998-93-9 |
Synonymes |
2,6-DIBROMOPYRAZABOLE, 97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















